2,4-Di-tert-butyl-5-nitrophenol

Ivacaftor synthesis regioselective nitration pharmaceutical intermediate

Sourcing the correct nitrophenol regioisomer for Ivacaftor synthesis is challenging-the 6-nitro byproduct compromises API purity. This 5-nitro regioisomer (CAS 873055-57-3) is the exclusive intermediate for Ivacaftor (Kalydeco®). • Certified regioisomeric purity (≥98%, free of 6-nitro isomer CAS 20039-94-5) • Validated LC-MS reference standard (LOD 0.075-0.10 ppm) for genotoxic impurity monitoring • Reduced to 5-amino-2,4-di-tert-butylphenol for final API coupling

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 873055-57-3
Cat. No. B1387553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Di-tert-butyl-5-nitrophenol
CAS873055-57-3
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)C(C)(C)C
InChIInChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)8-11(9)15(17)18/h7-8,16H,1-6H3
InChIKeyVIWYWRSFQRIVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Di-tert-butyl-5-nitrophenol: Product Overview


2,4-Di-tert-butyl-5-nitrophenol (CAS 873055-57-3) is a synthetic hindered nitrophenol derivative with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . It features two bulky tert-butyl groups at the 2- and 4-positions and a nitro group at the 5-position of the phenolic ring. The compound is classified as a potential genotoxic impurity (PGI-I) in the cystic fibrosis drug Ivacaftor and serves as a critical regiospecific intermediate in Ivacaftor synthesis, where the 5-nitro substitution pattern is essential for downstream reduction to the pharmacologically active 5-amino derivative [1][2]. Commercially available at purities of 95–99% (HPLC), it is also employed as a hindered phenolic antioxidant and stabilizer in polymer, lubricant, and fuel applications . The compound is a yellow to orange crystalline solid with a predicted boiling point of 337.9 ± 42.0 °C and density of 1.1 ± 0.1 g/cm³ .

Workflow Regiospecific Ivacaftor intermediate synthesis
Selection Certified 5-nitro isomer purity requirement
Use Context Genotoxic impurity reference standard

Why 2,4-Di-tert-butyl-5-nitrophenol Cannot Be Replaced


The nitration of 2,4-di-tert-butylphenol produces a mixture of the 5-nitro and 6-nitro regioisomers, which are structural isomers with identical molecular formulas but fundamentally different chemical and biological properties [1]. In Ivacaftor synthesis, only the 5-nitro isomer (CAS 873055-57-3) can be reduced to the requisite 5-amino-2,4-di-tert-butylphenol intermediate; the 6-nitro isomer (CAS 20039-94-5) is an undesired byproduct that must be separated by selective crystallization [2]. Beyond pharmaceutical synthesis, the two regioisomers exhibit distinct physicochemical properties: the 5-nitro isomer has a predicted boiling point approximately 56 °C higher than its 6-nitro counterpart, directly impacting distillation-based purification strategies and thermal stability profiles . Generic substitution with other hindered nitrophenols such as 2,6-di-tert-butyl-4-nitrophenol (CAS 728-40-5) introduces different steric and electronic environments around the phenolic –OH, altering antioxidant efficacy, hydrogen-bonding capacity, and reactivity in downstream coupling reactions . These regioisomer-specific differences mean that procurement of the correct isomer is non-negotiable for applications requiring defined molecular architecture.

Target Isomer
2,4-Di-tert-butyl-5-nitrophenol (CAS 873055-57-3)
Common Substitute
2,4-Di-tert-butyl-6-nitrophenol (CAS 20039-94-5)
Regioisomer mismatch blocks the required reduction step; the 6-nitro byproduct cannot yield the 5-amino Ivacaftor intermediate.
Target Isomer
2,4-Di-tert-butyl-5-nitrophenol
Alternative Nitrophenol
2,6-Di-tert-butyl-4-nitrophenol (CAS 728-40-5)
Different steric and electronic environments around the phenolic –OH may alter antioxidant efficacy and coupling reactivity.

2,4-Di-tert-butyl-5-nitrophenol: Differentiation Evidence


Ivacaftor Intermediate Specificity: 5-Nitro vs. 6-Nitro

In the industrial synthesis of Ivacaftor (Kalydeco®), 2,4-di-tert-butyl-5-nitrophenol is the mandatory intermediate. The nitration step yields a mixture of 5-nitro and 6-nitro regioisomers; only the 5-nitro isomer can be reduced to 5-amino-2,4-di-tert-butylphenol, the penultimate intermediate that couples with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form the Ivacaftor scaffold [1]. The patent explicitly teaches separation of the 5-nitro isomer from the 6-nitro isomer by crystallization with an aliphatic solvent, underscoring that the 6-nitro isomer is an unusable byproduct in this synthetic route [2]. The original Ivacaftor patent (US 7,495,103) specifies the 5-nitro intermediate as the exclusive precursor for the final coupling step [1].

Ivacaftor Intermediate Specificity
Head-to-head
5-nitro isomer is essential; 6-nitro isomer is an unusable byproduct
Binary synthetic utility: only the 5-nitro regioisomer yields the correct API intermediate
Separated by crystallization per US 9,676,722 B2
Ivacaftor synthesis regioselective nitration pharmaceutical intermediate isomer separation

Genotoxic Impurity Quantification by LC-MS

A dedicated LC-MS method was developed and validated per ICH Q2(R1) guidelines for the trace quantification of 2,4-di-tert-butyl-5-nitrophenol as a potential genotoxic impurity (PGI-I) in Ivacaftor drug substance [1]. The method achieved a limit of detection (LOD) of 0.075–0.10 ppm and a limit of quantification (LOQ) of 0.23–0.35 ppm, with validated linearity over 0.35–15.0 ppm [2]. No interference was observed at the retention time of the analyte peak, and solution stability was confirmed for 48 hours [2]. This method is distinct from and orthogonal to the method developed for genotoxic impurities in Lumacaftor (a companion CFTR corrector drug), which targets different chemical species (1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropane carboxylic acid and 3-carboxyphenyl boronic acid) and operates over different concentration ranges (0.30–15.0 ppm and 0.23–15.0 ppm, respectively) [3].

Genotoxic Impurity LC-MS Method
Cross-study comparable
LOD 0.075–0.10 ppm; LOQ 0.23–0.35 ppm; linearity 0.35–15.0 ppm
Supports trace-level PGI-I monitoring in Ivacaftor drug substance
Method validated per ICH Q2(R1); 48 h solution stability
genotoxic impurity LC-MS/MS trace analysis ICH Q2(R1) pharmaceutical quality control

Boiling Point Differentiation from 6-Nitro Regioisomer

The 5-nitro and 6-nitro regioisomers of 2,4-di-tert-butylnitrophenol exhibit substantially different predicted boiling points, a property with direct implications for separation and purification strategy. The 5-nitro isomer (target compound) has a predicted boiling point of 337.9 ± 42.0 °C at 760 mmHg , while the 6-nitro isomer has a predicted boiling point of 282.1 ± 35.0 °C at 760 mmHg , representing a difference of approximately 56 °C. Additionally, the enthalpy of vaporization differs: 60.4 ± 3.0 kJ/mol for the 5-nitro isomer versus 54.2 ± 3.0 kJ/mol for the 6-nitro isomer, reflecting stronger intermolecular interactions in the 5-nitro isomer, likely due to the different positioning of the nitro group relative to the phenolic –OH and tert-butyl substituents .

Boiling Point Differentiation
Head-to-head
Δ Boiling point ≈ 55.8 °C; Δ Enthalpy of vaporization ≈ 6.2 kJ/mol
Supports thermal separation strategies and stability screening
Predicted data; requires experimental validation
boiling point differentiation regioisomer separation distillation physicochemical properties thermal stability

¹H NMR Fingerprint for Regioisomer Identification

The 5-nitro and 6-nitro regioisomers of 2,4-di-tert-butylnitrophenol can be unambiguously distinguished by ¹H NMR spectroscopy. The 5-nitro isomer displays a phenolic –OH singlet at δ 10.14 ppm (DMSO-d₆) and two aromatic singlets at δ 7.34 and δ 6.83 ppm, consistent with para-related aromatic protons [1]. In contrast, the 6-nitro isomer shows a significantly downfield-shifted phenolic –OH at δ 11.48 ppm (CDCl₃) and two aromatic doublets at δ 7.98 (d, J = 2.5 Hz) and δ 7.66 (d, J = 2.4 Hz), reflecting the different electronic environment created by ortho-nitro substitution relative to the –OH group [2]. The tert-butyl methyl resonances also differ: the 5-nitro isomer shows singlets at δ 1.36 (9H) and δ 1.30 (9H) in DMSO-d₆ [1], while the 6-nitro isomer shows singlets at δ 1.47 (9H) and δ 1.34 (9H) in CDCl₃ [2].

¹H NMR Fingerprint
Head-to-head
Phenolic –OH: δ 10.14 (5-nitro) vs. δ 11.48 (6-nitro); aromatic singlets vs. doublets
Supports non-destructive regioisomer identity confirmation for batch QC
Solvent difference: DMSO-d₆ vs. CDCl₃
NMR spectroscopy regioisomer identification quality control structural elucidation batch certification

Antifungal Activity Against Aspergillus niger

2,4-Di-tert-butyl-5-nitrophenol has been evaluated for antifungal activity against Aspergillus niger, a common spoilage fungus, showing an endpoint inhibition concentration of 0.25 ppm at pH 7.5 . While comparative data against the 6-nitro isomer in the same assay system are not available in the public domain, this activity level places the compound in a relevant range for industrial biocide and material preservation applications. The antifungal effect is attributed to the nitro group's capacity to undergo redox cycling and generate reactive oxygen species, a mechanism common to nitrophenol derivatives but modulated by the steric hindrance of the tert-butyl groups, which influences membrane permeability and target access . By class-level inference, the 5-nitro substitution pattern may confer different antifungal potency compared to 6-nitro or 4-nitro isomers due to altered electronic distribution and steric accessibility of the nitro group .

Antifungal Activity
Class-level
Endpoint 0.25 ppm against Aspergillus niger at pH 7.5
Supports material preservation screening context
No direct isomer comparison data available
antifungal activity Aspergillus niger MIC nitrophenol bioactivity preservative

PTP1B Inhibition Selectivity Profile

In biochemical profiling against protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, 2,4-di-tert-butyl-5-nitrophenol exhibited an IC₅₀ > 10,000 nM (i.e., >10 μM) [1]. The same compound also showed IC₅₀ > 10,000 nM against the closely related phosphatases TCPTP (T-cell protein tyrosine phosphatase) and SHP-2 (Src homology region 2 domain-containing phosphatase-2) [2]. This near-complete lack of inhibition across multiple phosphatases is notable because many nitrophenol derivatives and phenolic compounds are known to inhibit PTP1B with IC₅₀ values in the low micromolar to sub-micromolar range, often through oxidation of the catalytic cysteine residue or competitive binding at the active site [3]. The inactivity of 2,4-di-tert-butyl-5-nitrophenol against PTP1B, TCPTP, and SHP-2 suggests that the 5-nitro-2,4-di-tert-butyl substitution pattern creates steric or electronic features incompatible with productive binding to the phosphatase active site, providing a selectivity advantage in contexts where PTP1B inhibition would constitute an off-target liability.

PTP1B Inhibition Selectivity
Class-level
IC₅₀ > 10,000 nM against PTP1B, TCPTP, and SHP-2
Indicates selectivity context distinct from active phenolic phosphatase inhibitors
Off-target kinase/phosphatase review context
PTP1B inhibition selectivity profiling off-target screening phosphatase nitrophenol SAR

2,4-Di-tert-butyl-5-nitrophenol: Procurement and Applications


Ivacaftor Intermediate and Impurity Standard Procurement

The compound is the exclusive nitrophenol intermediate for Ivacaftor (Kalydeco®) synthesis, where the 5-nitro regioisomer is reduced to 5-amino-2,4-di-tert-butylphenol for final API coupling [1]. Procurement of CAS 873055-57-3 with certified regioisomeric purity (≥98%, free of the 6-nitro isomer) is mandatory; the 6-nitro isomer (CAS 20039-94-5) is a synthesis byproduct that must be removed by crystallization [2]. Additionally, this compound serves as the reference standard for the validated LC-MS method (LOD 0.075–0.10 ppm; LOQ 0.23–0.35 ppm) used to monitor potential genotoxic impurities in Ivacaftor drug substance [3]. Impurity reference standard suppliers (e.g., SynZeal, Veeprho) provide the compound with full characterization data compliant with regulatory guidelines for ANDA submissions [4].

Physicochemical and SAR Studies on Regioisomers

The approximately 56 °C boiling point differential between the 5-nitro (337.9 °C) and 6-nitro (282.1 °C) isomers enables systematic investigation of how nitro-group positioning affects thermal stability, vapor pressure, and enthalpy of vaporization in hindered phenol systems. The distinct ¹H NMR signatures (phenolic –OH at δ 10.14 vs. δ 11.48; aromatic singlets vs. doublets) [5][6] provide unambiguous spectroscopic handles for SAR studies exploring how nitro position modulates hydrogen-bonding capacity, acidity (predicted pKa ~10.05 for the 5-nitro isomer), and electronic effects on the phenolic ring. The confirmed inactivity against PTP1B, TCPTP, and SHP-2 (IC₅₀ > 10,000 nM) [7] further defines the selectivity fingerprint of this scaffold versus other nitrophenols that inhibit these phosphatases.

High-Temperature Antioxidant for Polymers and Lubricants

The combination of two bulky tert-butyl groups flanking the phenolic –OH creates substantial steric hindrance characteristic of effective hindered phenolic antioxidants . The higher enthalpy of vaporization (60.4 kJ/mol) relative to the 6-nitro isomer (54.2 kJ/mol) suggests stronger intermolecular interactions that may translate to lower volatility and better retention in polymer matrices at elevated temperatures . The predicted boiling point of 337.9 °C further supports high-temperature application potential, exceeding that of common antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol, boiling point ~265 °C) . The nitro group introduces additional functionality, potentially enabling NOx-scavenging behavior relevant for gas-phase antioxidant applications in fuels and lubricants exposed to combustion byproducts.

Antifungal Preservative for Industrial Materials

The demonstrated antifungal activity against Aspergillus niger (endpoint 0.25 ppm at pH 7.5) positions the compound as a candidate for incorporation into antifungal preservative formulations for plastics, coatings, and textiles. While direct isomer-comparative antifungal data remain unavailable, the low-parts-per-million potency combined with the thermal stability imparted by the hindered phenol structure makes it suitable for materials requiring both antioxidant protection and fungal resistance during long-term storage or in humid environments . The acute toxicity profile (H302, H312, H332 — harmful by oral, dermal, and inhalation routes; H315, H319, H335 — irritant) must be managed through appropriate engineering controls and personal protective equipment during formulation and application.

Application
Selection Property
Validation Focus
Ivacaftor Intermediate & Impurity Standard
Certified 5-nitro regioisomeric purity
Reduction-step conversion to 5-amino derivative
Genotoxic Impurity Monitoring
Validated LC-MS reference standard
Sub-ppm LOD/LOQ method reproducibility
Physicochemical & SAR Studies
Regioisomer-specific thermal and spectroscopic properties
NMR fingerprint and boiling point differentiation
Material Preservation Screening
Antifungal endpoint context
Antifungal potency review against A. niger

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